(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol
CAS No.: 1218505-41-9
Cat. No.: VC3048871
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
![(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol - 1218505-41-9](/images/structure/VC3048871.png)
Specification
CAS No. | 1218505-41-9 |
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Molecular Formula | C10H21NO |
Molecular Weight | 171.28 g/mol |
IUPAC Name | (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol |
Standard InChI | InChI=1S/C10H21NO/c1-3-8-11(4-2)9-6-5-7-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 |
Standard InChI Key | GNIKGZQDOPEAGI-NXEZZACHSA-N |
Isomeric SMILES | CCCN(CC)[C@@H]1CCC[C@H]1O |
SMILES | CCCN(CC)C1CCCC1O |
Canonical SMILES | CCCN(CC)C1CCCC1O |
Introduction
Chemical Structure and Properties
Molecular Structure
(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol possesses a cyclopentane ring with two important functional groups positioned in specific stereochemical orientations. The molecular structure can be categorized as follows:
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Base scaffold: Cyclopentane ring
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Primary functional groups: Hydroxyl (-OH) and secondary amino (-NH) groups
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Substituents on nitrogen: Ethyl (C₂H₅) and propyl (C₃H₇) chains
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Classification: Secondary amine, cyclic alcohol
The (1R,2R) stereochemistry indicates that both the hydroxyl group at position 1 and the amino-substituted carbon at position 2 have the R configuration, creating a specific three-dimensional arrangement that distinguishes it from other stereoisomers.
Physical Properties
While comprehensive physical property data specific to (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol is limited in the available literature, certain properties can be inferred based on its structure and comparison with related compounds:
Property | Value | Notes |
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Molecular Formula | C₁₀H₂₁NO | Derived from structure |
Molecular Weight | Approximately 171.28 g/mol | Calculated based on atomic weights |
Physical State | Likely viscous liquid or low-melting solid at room temperature | Based on similar amino alcohols |
Solubility | Likely soluble in organic solvents, partially soluble in water | Inferred from functional groups |
For comparative purposes, the related compound (1R,2R)-2-Aminocyclopentanol has a density of 1.1±0.1 g/cm³ and a boiling point of 179.4±33.0 °C at 760 mmHg . The addition of ethyl and propyl groups to the amino function would increase molecular weight and likely raise the boiling point while decreasing water solubility due to enhanced lipophilicity.
Stereochemistry
The stereochemistry of (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol is crucial for its chemical behavior and potential biological activity. The compound contains two stereogenic centers within the cyclopentane ring:
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The carbon bearing the hydroxyl group (position 1)
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The carbon bearing the amino group (position 2)
Both centers have the R configuration, resulting in a trans arrangement of the hydroxyl and amino groups relative to the cyclopentane ring. This specific stereochemical configuration distinguishes it from diastereomers such as (1R,2S)-2-[ethyl(propyl)amino]cyclopentan-1-ol, which has different spatial arrangements of the functional groups .
The stereochemistry is particularly significant because different stereoisomers often exhibit dramatically different biological activities, with one isomer potentially being active while another is inactive or even exhibits adverse effects. In pharmaceutical applications, this stereochemical specificity can be crucial for receptor binding and therapeutic efficacy.
Synthesis and Preparation
Reaction Conditions
The synthesis of (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol would require careful control of reaction conditions to ensure stereoselectivity and minimize side reactions:
Synthetic Step | Critical Parameters | Considerations |
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Stereoselective reactions | Temperature, solvent, catalyst | Low temperatures often favor stereoselectivity |
N-alkylation | Molar ratios, base selection, reaction time | Sequential addition may be necessary to prevent over-alkylation |
Purification | Chromatographic conditions, crystallization | Separation of stereoisomers may require specialized techniques |
The specific synthetic pathway chosen would depend on available starting materials, required purity, scale of production, and practical considerations regarding handling and safety.
Chemical Reactivity
Functional Group Reactions
(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol can undergo various reactions characteristic of its functional groups:
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Hydroxyl group reactions:
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Esterification with carboxylic acids or acid chlorides
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Etherification via Williamson ether synthesis
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Oxidation to form a ketone
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Dehydration to form alkenes
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Secondary amine reactions:
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Further alkylation to form tertiary amines or quaternary ammonium salts
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Acylation to form amides
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Reaction with carbonyl compounds to form imines
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Coordinate bonding with metals
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These reactions can be utilized to modify the compound for specific applications or to create derivatives with enhanced properties for particular uses.
Applications
Research Applications
In research settings, (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol may serve various functions:
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As a standard for analytical methods in stereochemical analysis
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For studying structure-activity relationships in series of related compounds
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In the development of new synthetic methodologies
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As a probe for investigating biological mechanisms and receptor specificity
These research applications leverage the compound's well-defined structure and stereochemistry to advance understanding in various scientific domains.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol appear in the literature, each with distinctive properties:
These structural variations demonstrate how small changes in molecular structure and stereochemistry can potentially lead to significant differences in physical properties and biological activities.
Structure-Property Relationships
Comparing (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol with its structural analogs reveals important structure-property relationships:
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Effect of N-substitution:
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The addition of ethyl and propyl groups to the nitrogen (compared to (1R,2R)-2-Aminocyclopentanol) increases lipophilicity
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N-substitution decreases hydrogen bonding capacity
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Secondary amines typically have different pKa values compared to primary amines
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Impact of stereochemistry:
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The (1R,2R) configuration creates a specific spatial arrangement of functional groups
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Changing to (1R,2S) configuration (as in search result ) would alter the compound's three-dimensional shape and potentially its biological activity
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Stereochemistry affects crystal packing, solubility, and melting point
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Functional group modifications:
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